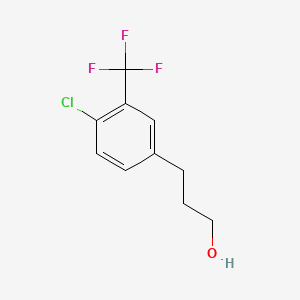

3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-OL

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-4,6,15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCCMHWVGGSIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCO)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698809 | |

| Record name | 3-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178369-96-5 | |

| Record name | 3-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 178369-96-5).[1] As a substituted phenylpropanol derivative, this compound incorporates a chloro and a trifluoromethyl group, moieties known to significantly influence molecular properties relevant to pharmaceutical and agrochemical research. This document is structured to provide researchers, scientists, and drug development professionals with essential data on the compound's chemical identity, structural characteristics, and key physicochemical parameters, including its lipophilicity, hydrogen bonding capacity, and molecular formula.[1] Furthermore, this guide outlines the fundamental experimental and computational methodologies for the characterization of such compounds, ensuring a framework for scientific integrity and reproducibility. Visual workflows are provided to delineate the logical progression of analytical characterization.

Introduction

3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol is an organohalogen compound featuring a propan-1-ol chain attached to a phenyl ring. The phenyl ring is substituted at the 4- and 3-positions with a chlorine atom and a trifluoromethyl (CF₃) group, respectively. The presence of these functional groups is of high interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the chloro group can also modulate its electronic and steric properties. Understanding the fundamental physicochemical properties of this molecule is a critical first step in its potential application as a synthetic intermediate or a candidate for further biological screening.

Chemical Identity and Structure

A precise understanding of the compound's identity is foundational for all subsequent research and development activities.

-

IUPAC Name: 3-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-ol

-

CAS Number: 178369-96-5[1]

-

Molecular Formula: C₁₀H₁₀ClF₃O[1]

-

SMILES: OCCCC1=CC=C(Cl)C(C(F)(F)F)=C1[1]

-

Chemical Structure:

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical data for 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Weight | 238.63 g/mol | ChemScene[1] |

| Purity (Typical) | ≥98% | ChemScene[1] |

| Calculated logP | 3.2837 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

Detailed Physicochemical Properties and Experimental Determination

Physical State and Appearance

Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The calculated logP for this compound is 3.2837.[1] This value suggests a significant degree of lipophilicity, indicating that the compound is more soluble in lipids and non-polar solvents than in water.

-

Causality: The high logP value is a direct consequence of the molecular structure. The aromatic ring, the propyl chain, the chloro group, and especially the trifluoromethyl group contribute to the overall non-polar character of the molecule, outweighing the polarity of the single hydroxyl group.

Hydrogen Bonding Capacity

The molecule has one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (the oxygen atom of the hydroxyl group).[1] This capacity for hydrogen bonding, although limited, is crucial for its interaction with biological targets and its solubility in protic solvents.

Topological Polar Surface Area (TPSA)

The TPSA is calculated to be 20.23 Ų.[1] This value, which corresponds to the surface area of polar atoms (in this case, the hydroxyl group), is relatively low. In drug discovery, a TPSA of less than 140 Ų is often associated with good cell membrane permeability. The low TPSA of this compound, combined with its high logP, suggests it may readily cross biological membranes.

Spectroscopic and Spectrometric Characterization Workflow

The definitive identification and purity assessment of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol requires a combination of spectroscopic techniques. The workflow for such a characterization is a self-validating system where each technique provides complementary information.

Caption: Workflow for comprehensive physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methylene (-CH₂-) groups, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to their proximity and coupling to each other. The methylene protons will appear as triplets or multiplets, with their chemical shifts indicating their position relative to the aromatic ring and the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon environments, including those of the aromatic ring, the propyl chain, and the trifluoromethyl group.

-

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR would show a singlet, confirming the CF₃ environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[3]

-

Expected Absorptions:

-

O-H stretch: A broad, strong absorption band around 3300-3400 cm⁻¹, characteristic of an alcohol.

-

C-H stretch (aromatic): Signals typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Signals just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F stretch: Strong, characteristic absorptions in the 1000-1350 cm⁻¹ region.

-

C-Cl stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 238.63. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be a definitive confirmation.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of water (H₂O), the propyl chain, or cleavage at the benzylic position.

Experimental Protocols

Protocol: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a standard and robust method for assessing the purity of non-volatile organic compounds. A reversed-phase method is suitable for a molecule with the lipophilicity of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol.

-

Methodology:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50:50 acetonitrile:water and ramping to 95:5 acetonitrile:water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

-

Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Sources

molecular weight and structural formula of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol

Structural Characterization, Synthetic Methodology, and Application in Medicinal Chemistry

Executive Summary

This technical guide profiles 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol (CAS: 178369-96-5), a critical organofluorine building block.[1] While structurally related to intermediates used in the synthesis of calcimimetics (e.g., Cinacalcet analogs) and S1P1 receptor modulators, this specific compound serves as a "privileged scaffold" in drug discovery. The 4-chloro-3-trifluoromethyl motif is frequently employed to modulate lipophilicity and block metabolic clearance at the para-position of the phenyl ring. This document outlines its physicochemical properties, a robust synthetic protocol for laboratory scale-up, and analytical standards for quality assurance.

Part 1: Physicochemical Profile & Structural Identity[2][3]

The compound is a primary alcohol attached via a propyl linker to a highly electron-deficient aromatic ring. The presence of the trifluoromethyl (-CF3) and chloro (-Cl) groups significantly alters the electronic properties compared to the unsubstituted phenylpropanol.

Core Data Table

| Parameter | Specification |

| Chemical Name | 3-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-ol |

| CAS Registry Number | 178369-96-5 |

| Molecular Formula | C₁₀H₁₀ClF₃O |

| Molecular Weight | 238.63 g/mol |

| Exact Mass | 238.0372 |

| Appearance | Colorless to pale yellow viscous oil |

| LogP (Predicted) | ~3.3 (High lipophilicity due to -CF3/Cl) |

| H-Bond Donors/Acceptors | 1 / 4 (considering F atoms) |

| Rotatable Bonds | 3 |

Structural Formula

The structure consists of a benzene ring substituted at the 1-position with a 3-hydroxypropyl group, at the 3-position with a trifluoromethyl group, and at the 4-position with a chlorine atom.

(See Diagram 2 for connectivity visualization)

Part 2: Synthetic Methodology (Process Chemistry)

Reaction Scheme

Transformation: Carboxylic Acid

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Reactor Charging

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser.

-

Charge with 3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv).[2]

-

Add anhydrous Tetrahydrofuran (THF) (10 mL per gram of substrate). Cool the solution to 0°C using an ice bath.

Step 2: Reduction

-

Slowly add BH₃·THF (1.0 M solution) (1.2 - 1.5 equiv) dropwise via the addition funnel over 30 minutes. Caution: Hydrogen gas evolution.

-

Maintain internal temperature below 5°C during addition.

-

Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS for disappearance of the acid.

Step 3: Quench and Workup

-

Cool the mixture back to 0°C.

-

Carefully quench excess borane by dropwise addition of Methanol (exothermic).

-

Concentrate the mixture under reduced pressure to remove volatiles.

-

Redissolve residue in Ethyl Acetate and wash sequentially with:

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Purification

-

If necessary, purify via flash column chromatography (Silica Gel, Hexanes:Ethyl Acetate gradient 9:1 to 7:3).

Synthetic Workflow Diagram

Caption: Chemoselective reduction workflow converting the acid precursor to the target alcohol using Borane-THF.

Part 3: Analytical Characterization (QC)

To validate the structure and ensure the absence of de-halogenated impurities (a common risk in aryl-halide chemistry), the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃

-

¹H NMR (400 MHz):

- 7.60 – 7.30 (m, 3H): Aromatic protons. The pattern will show the 1,3,4-substitution (typically a doublet for H-5, a doublet of doublets for H-6, and a singlet for H-2).

-

3.68 (t,

-

2.75 (t,

-

1.88 (m, 2H):

-

¹⁹F NMR:

-

-62.5 ppm (s): Distinct singlet for the

-

-62.5 ppm (s): Distinct singlet for the

Quality Control Decision Tree

Caption: QC workflow prioritizing the identification of the alcohol moiety and integrity of the aromatic ring.

Part 4: Applications in Drug Discovery

This compound is a high-value intermediate for two primary classes of therapeutics:

-

S1P1 Receptor Modulators:

-

The 4-chloro-3-trifluoromethylphenyl moiety is a bioisostere for the 4-cyclohexyl-3-trifluoromethylphenyl group found in Siponimod (Mayzent) [1].

-

In SAR (Structure-Activity Relationship) studies, the chloro-analog is often synthesized to test the effect of reducing steric bulk while maintaining lipophilicity and electronic withdrawal.

-

-

Calcimimetics:

-

Structurally homologous to the side chain of Cinacalcet , where the 3-trifluoromethyl group is present. The addition of the 4-chloro substituent allows medicinal chemists to block metabolic oxidation at the para-position, potentially extending the half-life (

) of the drug candidate [2].

-

References

-

Siponimod (Mayzent) . PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Cinacalcet Hydrochloride . DrugBank Online. Link

-

3-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-ol . ChemScene Product Database. Link

Sources

A Technical Guide to the Solubility of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol in various organic solvents. In the absence of extensive empirical solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive methodologies based on physicochemical properties, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical workflows to facilitate informed solvent selection for applications ranging from chemical synthesis and purification to formulation development.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that profoundly influences its journey through the development pipeline. For a compound like 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol, which possesses structural motifs common in medicinal chemistry, understanding its solubility profile is paramount. Poor solubility can lead to challenges in synthesis, purification, formulation, and can ultimately impact bioavailability and therapeutic efficacy.

This guide will delve into the theoretical underpinnings of solubility, explore predictive approaches, and provide a robust experimental protocol to empower researchers to generate reliable solubility data for 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol in a range of organic solvents.

Physicochemical Properties of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClF₃O | ChemScene[1] |

| Molecular Weight | 238.63 g/mol | ChemScene[1] |

| Calculated LogP | 3.2837 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[1] |

The calculated LogP (octanol-water partition coefficient) of approximately 3.28 suggests that 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol is a lipophilic ("fat-loving") compound, indicating a preference for non-polar environments over aqueous ones.[2] This is a strong indicator that it will exhibit greater solubility in organic solvents than in water. The presence of a hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, which can facilitate interactions with polar protic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that a solute will have the highest solubility in a solvent that has a similar polarity and intermolecular force profile. The molecular structure of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol offers several clues to its potential solubility in different classes of organic solvents.

-

The Aromatic Ring, Chloro, and Trifluoromethyl Groups: The substituted phenyl ring is a large, non-polar moiety. The chloro and trifluoromethyl substituents are electron-withdrawing and contribute to the molecule's overall lipophilicity. The trifluoromethyl group, in particular, is known to increase lipophilicity.[3]

-

The Propanol Chain: The three-carbon alkyl chain further enhances the non-polar character of the molecule.

-

The Hydroxyl Group: The terminal hydroxyl (-OH) group is a polar functional group capable of forming hydrogen bonds. This group will be the primary driver of solubility in polar solvents.

Based on these structural features, we can make the following general predictions:

-

High Solubility: Expected in moderately polar to non-polar solvents that can accommodate the large lipophilic portion of the molecule. Solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and some esters (e.g., ethyl acetate) are likely to be good candidates.

-

Moderate Solubility: Polar aprotic solvents such as acetone and acetonitrile may provide moderate solubility due to dipole-dipole interactions. Short-chain alcohols like ethanol and methanol are also expected to be effective solvents, as they can engage in hydrogen bonding with the hydroxyl group of the solute while also having a non-polar alkyl chain that can interact with the lipophilic part of the molecule.

-

Low Solubility: Highly polar solvents like water and highly non-polar solvents like hexanes may exhibit lower solubility. In water, the large non-polar structure will be difficult to solvate despite the presence of the hydroxyl group. In hexanes, the lack of strong intermolecular interactions to overcome the solute-solute forces in the solid state will limit solubility.

The interplay of these factors is visually represented in the following diagram:

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[2] This technique involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the saturated solution.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol into a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. A typical temperature for solubility studies is 25 °C or 37 °C.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred.

-

To further ensure the removal of any undissolved solid, the supernatant should be filtered through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) or centrifuged at high speed.

-

-

Sample Analysis:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol of known concentrations.

-

Determine the concentration of the dissolved compound in the saturated solution by interpolating its response from the calibration curve.

-

Calculate the solubility, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Experimental Workflow Diagram

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol at 25 °C

| Solvent | Solvent Polarity Index | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Example: Dichloromethane | 3.1 | 9.1 | [To be determined] | [To be determined] |

| Example: Acetone | 5.1 | 20.7 | [To be determined] | [To be determined] |

| Example: Ethanol | 5.2 | 24.5 | [To be determined] | [To be determined] |

| Example: Ethyl Acetate | 4.4 | 6.0 | [To be determined] | [To be determined] |

| Example: Tetrahydrofuran | 4.0 | 7.5 | [To be determined] | [To be determined] |

| Example: Acetonitrile | 5.8 | 37.5 | [To be determined] | [To be determined] |

| Example: Toluene | 2.4 | 2.4 | [To be determined] | [To be determined] |

| Example: Hexane | 0.1 | 1.9 | [To be determined] | [To be determined] |

Note: Solvent polarity index and dielectric constant values are approximate and can vary with sources.

By correlating the measured solubility with solvent properties such as polarity index and dielectric constant, researchers can gain a deeper understanding of the solute-solvent interactions that govern the dissolution process. This information is invaluable for selecting appropriate solvent systems for various applications.

Conclusion and Future Directions

While direct, publicly available solubility data for 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol is limited, a combination of theoretical prediction based on its physicochemical properties and a robust experimental protocol provides a clear path forward for researchers. The lipophilic nature of the molecule, coupled with its hydrogen bonding capability, suggests a complex solubility profile that warrants empirical investigation.

The detailed shake-flask methodology presented in this guide offers a reliable means to generate high-quality solubility data. This data will be instrumental in guiding solvent selection for synthesis, purification, and formulation, ultimately accelerating the research and development process for this and structurally related compounds. Future work could involve the development of Quantitative Structure-Property Relationship (QSPR) models to predict the solubility of similar compounds, further enhancing our predictive capabilities in this area.[4][5]

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Attia, L., & Burns, J. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Yao, C., et al. (2023). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. RSC Publishing. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. ResearchGate. [Link]

-

Li, Z., et al. (2022). Development of QSAR models for in silico screening of antibody solubility. Taylor & Francis Online. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. PubMed. [Link]

-

Li, Z., et al. (2022). Development of QSAR models for in silico screening of antibody solubility. PMC - NIH. [Link]

-

Sluga, E., et al. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. Semantic Scholar. [Link]

-

Khan, A., et al. (2016). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]

-

Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Journal of Physical and Chemical Reference Data, 42(1), 013103. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChem. (n.d.). 3-[4-(Trifluoromethyl)phenyl]propanal. [Link]

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. [Link]

-

EPA. (n.d.). 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol. [Link]

-

Rieke Metals. (n.d.). 3-(4-Chloro-3-trifluoromethyl-phenyl)-1,1,1-trifluoro-propan-2-one. [Link]

-

PubChem. (n.d.). 1-Chloro-3-(2,4,5-trifluorophenyl)propan-2-ol. [Link]

-

meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules. YouTube. [Link]

-

Chemistry LibreTexts. (2025, October 3). Chapter 13.2: Solubility and Structure. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

University of Babylon. (n.d.). Introduction to Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. This document delves into the compound's chemical identity, synthetic pathways, physicochemical properties, and its potential applications, particularly as a key building block in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol is a substituted phenylpropanol derivative. The presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 178369-96-5 | [1] |

| Molecular Formula | C₁₀H₁₀ClF₃O | [1] |

| Molecular Weight | 238.63 g/mol | [1] |

| IUPAC Name | 3-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol | |

| Synonyms | 4-Chloro-3-(trifluoromethyl)benzenepropanol | [1] |

| SMILES | OCCCC1=CC(C(F)(F)F)=C(Cl)C=C1 | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Manufacturing

The synthesis of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol can be approached through several strategic routes, leveraging common reactions in organic synthesis. A plausible and efficient method involves the reduction of a corresponding propanoic acid or its ester derivative.

Proposed Synthetic Workflow

A logical synthetic pathway would start from a readily available substituted bromobenzene and build the propanol side chain.

Caption: Proposed synthetic workflow for 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol.

Experimental Protocol: A Generalized Approach via Heck Coupling and Reduction

This protocol outlines a general procedure based on established organometallic coupling reactions.

Step 1: Heck Coupling of 4-Chloro-3-(trifluoromethyl)bromobenzene with Allyl Alcohol

The Heck reaction provides a powerful method for carbon-carbon bond formation between an aryl halide and an alkene.

-

Reactants: 4-Chloro-3-(trifluoromethyl)bromobenzene, allyl alcohol, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃).

-

Solvent: A polar aprotic solvent such as DMF or acetonitrile.

-

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, phosphine ligand, and the solvent.

-

Add 4-Chloro-3-(trifluoromethyl)bromobenzene and allyl alcohol to the mixture.

-

Add the base and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 3-(4-Chloro-3-trifluoromethyl-phenyl)propen-1-ol, by column chromatography.

-

Step 2: Reduction of the Allylic Alcohol

The double bond in the propenol side chain is then reduced to yield the final product.

-

Reactant: 3-(4-Chloro-3-trifluoromethyl-phenyl)propen-1-ol.

-

Reducing Agent: Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) is a clean and efficient method.

-

Solvent: An alcohol such as ethanol or methanol.

-

Procedure:

-

Dissolve the propenol intermediate in the solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with characteristic splitting patterns due to chloro and trifluoromethyl substitution), the two methylene groups of the propyl chain, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment. |

| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to the trifluoromethyl group, which will show a characteristic quartet due to C-F coupling), and the three carbons of the propanol side chain. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. Characteristic C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹. Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (238.63 g/mol ). Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the propanol side chain. |

Applications in Research and Drug Development

The structural motifs present in 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol make it a highly attractive building block for the synthesis of biologically active molecules.

-

Lipophilicity and Metabolic Stability: The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. It can also block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.

-

Pharmacophore Scaffolding: The phenylpropanol scaffold is a common feature in many pharmaceutical agents. The specific substitution pattern of this compound offers a unique starting point for the development of new chemical entities targeting a variety of biological targets.

-

Intermediate for Complex Syntheses: This compound can serve as a key intermediate in multi-step syntheses. For example, the hydroxyl group can be further functionalized or replaced to introduce other chemical moieties. A related compound, 4-chloro-3-(trifluoromethyl)phenylisocyanate, is a key intermediate in the synthesis of the anticancer drug sorafenib.

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a chloro and a trifluoromethyl substituent on a phenylpropanol scaffold provides a platform for the development of novel compounds with potentially enhanced pharmacological properties. The synthetic routes outlined in this guide, based on established and robust chemical transformations, offer a practical approach for its preparation in a laboratory setting. Further research into the applications of this compound is warranted and is expected to yield new discoveries in drug development and materials science.

References

Sources

Introduction: The Strategic Importance of Fluorination in Modern Drug Discovery

An In-depth Technical Guide to the Thermodynamic Stability of Trifluoromethyl Phenyl Propanol Derivatives

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design.[1] Among these, the trifluoromethyl (-CF3) group is particularly prominent, featured in approximately 20% of all FDA-approved drugs.[2] Its unique electronic properties confer significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4] This guide focuses on a specific, high-value class of compounds: trifluoromethyl phenyl propanol derivatives. These structures are integral to numerous pharmaceutical candidates, and understanding their thermodynamic stability is paramount for predicting shelf-life, ensuring formulation integrity, and meeting stringent regulatory standards.

This document provides a comprehensive exploration of the core principles governing the thermodynamic stability of these derivatives. Moving beyond a simple recitation of facts, we will delve into the causal relationships between molecular structure and thermal resilience, present field-proven methodologies for stability assessment, and offer detailed protocols for immediate application in a research and development setting.

Part 1: Foundational Pillars of Molecular Stability

The inherent stability of a trifluoromethyl phenyl propanol derivative is not a singular property but rather the outcome of a complex interplay between several structural and electronic factors. A thorough understanding of these elements is critical for both the design of new chemical entities and the optimization of existing drug candidates.

The Dominant Influence of the Trifluoromethyl Group

The -CF3 group is the primary anchor of stability in these molecules. Its profound effect stems from several key physicochemical characteristics:

-

Exceptional Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than a typical carbon-hydrogen bond (~414 kJ/mol).[3][5] This intrinsic strength makes the -CF3 group highly resistant to chemical and thermal degradation.[5]

-

High Electronegativity: Fluorine's extreme electronegativity creates a strong electron-withdrawing inductive effect.[2] This polarization deactivates the adjacent aromatic ring, shielding it from oxidative metabolism and further contributing to the molecule's overall stability.[5]

-

Metabolic Shielding: By replacing a metabolically labile group (like a methyl group) with a -CF3 group, a primary site of metabolism can be effectively blocked. This "metabolic switching" drastically reduces the rate of enzymatic cleavage, leading to a longer drug half-life and improved pharmacokinetic profiles.[6]

The Role of Intramolecular Hydrogen Bonding (IMHB)

The presence of both a hydrogen bond donor (the propanol's hydroxyl group, -OH) and potential acceptors (the fluorine atoms of the -CF3 group or the π-electron system of the phenyl ring) creates the possibility for intramolecular hydrogen bonds (IMHBs). The formation of these non-covalent interactions can significantly enhance thermodynamic stability by locking the molecule into a rigid, lower-energy conformation.[7]

Computational and experimental studies on related fluorinated molecules confirm that F•••HO interactions can significantly influence conformational preference and stability.[7][8] The formation of a five or six-membered ring via an IMHB reduces the molecule's degrees of freedom and raises the energy barrier required for conformational changes, thus increasing its overall thermal stability.

Stereochemistry and Conformational Rigidity

The three-carbon propanol backbone introduces at least one chiral center (at the carbon bearing the hydroxyl group). The specific stereoconfiguration (R or S) dictates the spatial arrangement of the substituents. This, in turn, influences the molecule's ability to adopt a maximally stable conformation. One stereoisomer may allow for the formation of a more favorable, lower-energy IMHB compared to its enantiomer, resulting in a discernible difference in their respective thermodynamic stabilities.[9] Therefore, the stereochemical purity of a sample can be a critical determinant of its bulk thermal properties.

Caption: Key molecular features governing stability.

Part 2: Experimental Workflows for Stability Assessment

To quantify the thermodynamic stability of trifluoromethyl phenyl propanol derivatives, two thermal analysis techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical data on phase transitions and decomposition behavior, which are direct indicators of a compound's stability.[10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12] It is the gold standard for identifying thermal events like melting, crystallization, and glass transitions, providing invaluable insights into purity, polymorphism, and thermal stability.[10][13]

Key Parameters Obtained from DSC:

-

Melting Point (Tm): The temperature at which a crystalline solid transitions to a liquid. A sharp, high Tm is often indicative of a stable, pure compound.

-

Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the solid. It reflects the strength of the crystal lattice.

-

Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.[13]

Caption: Experimental workflow for DSC analysis.

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard to ensure accuracy of temperature and enthalpy measurements.

-

Sample Preparation: Accurately weigh 1-5 mg of the trifluoromethyl phenyl propanol derivative into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the starting temperature to ambient (e.g., 25°C) and the ending temperature well above the expected melting point (e.g., 300°C).

-

Program a linear heating rate, typically 10°C/minute.

-

Maintain a constant inert atmosphere by purging with dry nitrogen gas at a flow rate of 50 mL/minute to prevent oxidative degradation.

-

-

Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak representing melting.

-

Determine the onset temperature and the peak maximum of this event to define the melting point (Tm).

-

Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[14] This technique is essential for determining the temperature at which a compound begins to decompose, providing a direct and unambiguous measure of its thermal stability.[11][15]

Key Parameters Obtained from TGA:

-

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of the upper limit of a material's thermal stability.[11]

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of non-volatile degradation products.

Caption: Experimental workflow for TGA analysis.

-

Instrument Preparation: Ensure the TGA's microbalance is tared and the furnace is clean.

-

Sample Preparation: Accurately weigh 5-10 mg of the trifluoromethyl phenyl propanol derivative into an inert TGA pan (e.g., ceramic or platinum).

-

Experimental Setup:

-

Place the sample pan onto the balance mechanism within the furnace.

-

Set the temperature program to ramp from ambient (e.g., 25°C) to a high temperature where complete decomposition is expected (e.g., 600°C).

-

Set a linear heating rate, typically 10°C/minute.

-

Maintain a constant inert atmosphere with a dry nitrogen purge (e.g., 50 mL/minute) to isolate thermal decomposition from oxidative processes.

-

-

Data Acquisition: Begin the heating program and continuously record the sample's mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The resulting TGA curve will show a stable plateau followed by a sharp drop.

-

Determine the onset temperature of this mass loss event, which corresponds to the start of thermal decomposition.

-

Part 3: Data Interpretation and Summary

The data generated from DSC and TGA experiments provide a quantitative foundation for comparing the stability of different derivatives. A higher melting point and a higher onset temperature of decomposition are clear indicators of greater thermodynamic stability.

Table 1: Illustrative Thermal Analysis Data for a Trifluoromethyl Phenyl Propanol Derivative

| Parameter | Analytical Method | Typical Value | Interpretation |

| Melting Point (Tm) | DSC | 155 °C | High value suggests strong crystal lattice forces and high purity. |

| Enthalpy of Fusion (ΔHfus) | DSC | 35 kJ/mol | Indicates significant energy is required to disrupt the crystal structure. |

| Onset of Decomposition (T_onset) | TGA | 250 °C | The compound is thermally stable up to this temperature under an inert atmosphere. |

| Residual Mass at 600°C | TGA | < 1% | Indicates clean decomposition into volatile products. |

Conclusion

The thermodynamic stability of trifluoromethyl phenyl propanol derivatives is a multifaceted property governed by the intrinsic strength of the C-F bonds, the potential for stabilizing intramolecular hydrogen bonds, and the influence of stereochemistry on molecular conformation.[3][7][9] A rigorous and quantitative assessment of this stability is achievable through standard thermal analysis techniques, primarily DSC and TGA.[12][14] By implementing the detailed protocols outlined in this guide, researchers and drug development professionals can generate the robust, high-quality data necessary to make informed decisions regarding candidate selection, formulation strategy, and shelf-life prediction, ultimately accelerating the journey from discovery to clinical application.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Vertex AI Search.

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Vertex AI Search.

- Trifluoromethyl group - Grokipedia. Vertex AI Search.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem. Vertex AI Search.

- Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9). Vertex AI Search.

- Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020, August 11). Vertex AI Search.

- Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals - ResearchG

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. Vertex AI Search.

- (PDF)

- Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calcul

- Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates - PubMed. (2022, February 4). Vertex AI Search.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (2025, July 17). Vertex AI Search.

- Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - ACS.org. (2025, August 27). Vertex AI Search.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Vertex AI Search.

- Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones | Request PDF - ResearchGate. (2025, December 6). Vertex AI Search.

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022, February 8). Vertex AI Search.

- The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding: Identific - ePrints Soton. Vertex AI Search.

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). Vertex AI Search.

- Thermogravimetric Analysis (TGA)

- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul

- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Vertex AI Search.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18). Vertex AI Search.

- Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues | Request PDF. (2025, August 10). Vertex AI Search.

- Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. Vertex AI Search.

- A new perfluoromethyl aminoenone derivative and the role of the hydrogen bonding in the intra- and intermolecular interactions - CONICET. (2018, January 31). Vertex AI Search.

- Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers | The Journal of Physical Chemistry B - ACS Publications. (2007, February 6). Vertex AI Search.

- Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids - Pure. (2016, February 21). Vertex AI Search.

- Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. (2011, June 16). Vertex AI Search.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC. (2010, June 16). Vertex AI Search.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. (2022, October 20). Vertex AI Search.

- Enhanced Switching Behavior of (Z)-2-Phenyl-4-((phenylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Driven by Hydrogen Transfer - Physical Chemistry Research. (2025, July 13). Vertex AI Search.

- Complete conformational analysis of 3-phenyl-1-propanol | Journal of the American Chemical Society. Vertex AI Search.

- Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding - MDPI. (2016, December 2). Vertex AI Search.

- FULL PAPER Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based. Vertex AI Search.

- Thermodynamic and Dynamic Transitions and Interaction Aspects in Reorientation Dynamics of Molecular Probe in Organic Compounds: A Series of 1-alkanols with TEMPO - PMC. Vertex AI Search.

- 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 - ChemicalBook. (2025, July 24). Vertex AI Search.

- What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC. (2020, February 14). Vertex AI Search.

- Research advances in understanding the correlations between fluoroacidity and physicochemical properties of molten fluorides - RSC Publishing. (2025, December 29). Vertex AI Search.

- Intramolecular Hydrogen Bonding 2021 - MDPI. (2021, October 19). Vertex AI Search.

- cy5013 : conceptual organic chemistry. Vertex AI Search.

- (PDF) An Insight Into the Stability of 3'-(Trifluoromethyl) - Amanote Research. (2018, January 1). Vertex AI Search.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Vertex AI Search.

- 3-(2-(Trifluoromethyl)phenyl)propanal | C10H9F3O | CID 22387612 - PubChem. Vertex AI Search.

- Thermodynamic properties of propanol using DFT in the gas phase - ResearchGate. (2023, October 19). Vertex AI Search.

- Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid | Request PDF - ResearchG

- 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 - Sigma-Aldrich. Vertex AI Search.

- Module 8 Stereochemistry Lecture 20 Stereochemistry I - NPTEL Archive. Vertex AI Search.

- Thermodynamic Behavior of (2-Propanol + 1,8-Cineole) Mixtures: Isothermal Vapor-Liquid Equilibria, Densities, Enthalpies of Mixing, and Modeling - PubMed. (2023, June 20). Vertex AI Search.

Sources

- 1. scilit.com [scilit.com]

- 2. grokipedia.com [grokipedia.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. quercus.be [quercus.be]

- 11. aurigaresearch.com [aurigaresearch.com]

- 12. veeprho.com [veeprho.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. veeprho.com [veeprho.com]

- 15. resolvemass.ca [resolvemass.ca]

literature review of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol in medicinal chemistry

An In-Depth Technical Guide to 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-(4-chloro-3-trifluoromethyl-phenyl)-propan-1-ol, a halogenated phenylpropanol derivative of significant interest in medicinal chemistry. While direct literature on this specific molecule is nascent, its structural components—the 4-chloro-3-(trifluoromethyl)phenyl moiety and the propan-1-ol side chain—are well-characterized in numerous pharmacologically active agents. This guide synthesizes the available information on these key fragments to provide a detailed perspective on the compound's physicochemical properties, plausible synthetic routes, and, most importantly, its potential applications in drug discovery. By examining structure-activity relationships (SAR) of closely related molecules, particularly in the realm of kinase inhibition, this paper offers a predictive framework for the rational design of future research involving this compound. Detailed, actionable experimental protocols for its synthesis and characterization are also provided.

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved binding affinity and bioavailability of drug candidates.

The subject of this guide, 3-(4-chloro-3-trifluoromethyl-phenyl)-propan-1-ol, combines this influential -CF3 group with a chloro-substituent on a phenyl ring, a motif recognized for its role in a variety of therapeutic agents. The further addition of a propan-1-ol side chain introduces a flexible, hydrophilic component with hydrogen bonding capabilities, suggesting a profile ripe for exploration in drug development. This guide will deconstruct the molecule to its core components, providing a forward-looking perspective on its potential in medicinal chemistry.

Physicochemical and Structural Analysis

The unique combination of a halogenated, electron-withdrawing aromatic ring and a flexible aliphatic alcohol side chain endows 3-(4-chloro-3-trifluoromethyl-phenyl)-propan-1-ol with a distinct set of physicochemical properties that are critical for its potential as a drug candidate.

| Property | Value / Prediction | Rationale and Impact |

| Molecular Formula | C₁₀H₁₀ClF₃O | - |

| Molecular Weight | 238.63 g/mol | Within the range suitable for oral bioavailability (Lipinski's Rule of Five). |

| CAS Number | 178369-96-5 | For unique identification.[1] |

| Predicted logP | ~3.5 - 4.0 | The trifluoromethyl and chloro groups significantly increase lipophilicity, which can enhance membrane permeability. This value is higher than many CNS-active drugs but is in a range often seen for kinase inhibitors. |

| Predicted pKa | ~15-16 (alcohol) | The alcoholic proton is weakly acidic, typical for a primary alcohol. Under physiological pH, the molecule will be overwhelmingly in its neutral form. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Allows for key interactions with biological targets, such as the hinge region of kinases or polar residues in enzyme active sites. |

| Hydrogen Bond Acceptors | 1 (hydroxyl oxygen) | Complements the hydrogen bond donor capability, allowing for a versatile range of interactions. |

| Rotatable Bonds | 3 | Provides conformational flexibility, which can be advantageous for fitting into a binding pocket, but may also come with an entropic penalty upon binding. |

Structural Insights

The 4-chloro-3-(trifluoromethyl)phenyl group is a bioisostere of other substituted phenyl rings found in many kinase inhibitors. The strong electron-withdrawing nature of both the chlorine and trifluoromethyl groups significantly influences the electronic distribution of the aromatic ring. The propan-1-ol side chain provides a flexible linker that can position the hydroxyl group for specific interactions with a biological target.

Figure 1: 2D structure of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol.

Proposed Synthesis Pathway

While specific synthetic procedures for 3-(4-chloro-3-trifluoromethyl-phenyl)-propan-1-ol are not extensively documented in peer-reviewed literature, a plausible and efficient route can be designed based on established organometallic cross-coupling reactions. A reliable starting material is the commercially available 4-chloro-3-(trifluoromethyl)aniline.

Figure 2: Proposed synthesis of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol.

This synthetic strategy is advantageous due to the mild conditions of the Sonogashira coupling and the high efficiency of the final hydrogenation step.

Medicinal Chemistry Insights and Potential Applications

The true potential of 3-(4-chloro-3-trifluoromethyl-phenyl)-propan-1-ol lies in the synergistic interplay of its structural motifs.

The 4-Chloro-3-(trifluoromethyl)phenyl Moiety: A Privileged Scaffold in Kinase Inhibition

The 4-chloro-3-(trifluoromethyl)phenyl group is a key pharmacophore in several potent kinase inhibitors, most notably the multi-kinase inhibitor Sorafenib, which is approved for the treatment of primary kidney and liver cancer.[2] In Sorafenib and its analogues, this group typically binds to the hydrophobic region of the ATP-binding pocket of kinases. The urea linkage in Sorafenib, which connects to this phenyl ring, forms critical hydrogen bonds with the kinase hinge region.

While 3-(4-chloro-3-trifluoromethyl-phenyl)-propan-1-ol lacks the urea group, the principle of targeting the ATP binding site remains relevant. The substituted phenyl ring can still occupy the hydrophobic pocket, and the propan-1-ol side chain could potentially place the hydroxyl group in a position to interact with the kinase hinge or other nearby residues.

Figure 3: Structure-function relationships of the core molecular fragments.

The Propan-1-ol Side Chain: Modulator of Physicochemical Properties and Target Interactions

The propan-1-ol side chain serves several critical functions:

-

Solubility and Polarity: The hydroxyl group increases the polarity of the molecule, which can improve aqueous solubility and influence its distribution profile.

-

Target Binding: As a hydrogen bond donor and acceptor, the hydroxyl group can form specific, high-energy interactions with polar residues in a binding site. This is a common feature in many drugs, including the beta-blocker Propranolol, where the hydroxyl group is crucial for its binding to adrenergic receptors.

-

Metabolic Handle: Primary alcohols are susceptible to oxidation by alcohol dehydrogenases and cytochrome P450 enzymes to form aldehydes and then carboxylic acids. This can be a primary route of metabolism and clearance, which is a key consideration in drug design.

Hypothesized Biological Targets

Given the prevalence of the 4-chloro-3-(trifluoromethyl)phenyl moiety in kinase inhibitors, it is highly probable that 3-(4-chloro-3-trifluoromethyl-phenyl)-propan-1-ol could exhibit inhibitory activity against one or more protein kinases. Specifically, kinases with a relatively open ATP binding site that can accommodate the flexible propanol side chain would be of interest. Examples could include certain receptor tyrosine kinases or serine/threonine kinases implicated in cancer and inflammatory diseases.

Furthermore, the overall structural similarity to some classes of phenylpropanolamines suggests that the compound could be investigated for activity at G-protein coupled receptors, although the lack of a basic amine group would significantly alter its expected pharmacology compared to classical phenylpropanolamines.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 3-(4-chloro-3-trifluoromethyl-phenyl)-propan-1-ol.

Protocol 1: Synthesis of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol

Step 1: Diazotization and Iodination of 4-Chloro-3-(trifluoromethyl)aniline

-

To a stirred solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0°C for 30 minutes.

-

Add a solution of potassium iodide (1.5 eq) in water dropwise to the diazonium salt solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Extract the product with diethyl ether, wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-(trifluoromethyl)iodobenzene.

Step 2: Sonogashira Coupling with Propargyl Alcohol

-

To a solution of 4-chloro-3-(trifluoromethyl)iodobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in triethylamine, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and copper(I) iodide (0.04 eq) under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-chloro-3-(trifluoromethyl)phenyl)prop-2-yn-1-ol.

Step 3: Hydrogenation to 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol

-

To a solution of 3-(4-chloro-3-(trifluoromethyl)phenyl)prop-2-yn-1-ol (1.0 eq) in ethanol, add 10% palladium on carbon (0.1 eq by weight).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to yield the final product, 3-(4-chloro-3-trifluoromethyl-phenyl)-propan-1-ol.

Conclusion and Future Directions

3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol is a molecule with significant, yet largely unexplored, potential in medicinal chemistry. Its structural features suggest a strong predisposition for interaction with protein kinases, making it a valuable starting point for the development of novel therapeutics, particularly in oncology and immunology. The propan-1-ol side chain offers a versatile handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the biological evaluation of this compound against a broad panel of kinases to identify potential targets. Subsequent structure-based design efforts could then be employed to elaborate on the propanol side chain, for example, by introducing additional functional groups or by incorporating it into a heterocyclic ring system to improve binding affinity and drug-like properties. The synthesis of a library of analogues based on this scaffold is a logical next step to fully elucidate its structure-activity relationships.

References

- Jiao Y, Huang F, Xu P, et al. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Med Chem. 2016;12(4):328-337.

-

Wikipedia. Sonogashira coupling. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

Physicochemical Profiling of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol

Executive Summary

In the high-stakes landscape of drug development, the physicochemical characterization of intermediates is as critical as that of the final API. This guide focuses on 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol (CAS: 178369-96-5), a pivotal building block in the synthesis of Sphingosine 1-Phosphate (S1P) receptor modulators, such as Siponimod .[1]

As a Senior Application Scientist, I often see resources wasted on unnecessary assays. This guide clarifies the ionization profile (pKa) and lipophilicity (logP) of this molecule. Key Insight: Due to the propyl spacer, this molecule acts as a neutral primary alcohol at physiological pH, rendering aqueous pKa determination redundant. Conversely, its logP (~3.3) dictates a rigorous focus on solubility and lipophilic handling protocols.

Molecular Identity & Physicochemical Profile[3][4]

The following data consolidates predicted and theoretical values, serving as the baseline for experimental planning.

| Property | Value / Descriptor | Source/Basis |

| IUPAC Name | 3-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-ol | Standard Nomenclature |

| CAS Number | 178369-96-5 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₀ClF₃O | Stoichiometry |

| Molecular Weight | 238.63 g/mol | Calculated |

| pKa (Acidic) | > 16.0 (Theoretical) | Aliphatic Primary Alcohol |

| pKa (Basic) | ~ -2.0 (Theoretical) | Oxonium Ion Formation |

| logP (Predicted) | 3.28 ± 0.4 | Consensus Models (ChemScene, XLogP3) |

| Physiological State | Neutral | At pH 1.0 – 14.0 |

| Solubility | Low Aqueous / High Organic | Driven by Lipophilic Tail |

Deep Dive: The Ionization Myth (pKa)

A common error in profiling this intermediate is assuming the electron-withdrawing groups (EWGs) on the phenyl ring significantly acidify the alcohol.

The "Spacer Effect"

The molecule features a 4-Chloro and 3-Trifluoromethyl group on the phenyl ring.

-

Phenol Analog: If the hydroxyl group were attached directly to the ring (4-Chloro-3-trifluoromethylphenol), the pKa would drop to ~8–9 due to resonance and strong inductive stabilization of the phenoxide anion.

-

Target Molecule: The propyl chain (3 carbons) acts as an insulator. The inductive effect (

) decays rapidly with distance (approximately

Scientific Verdict

The hydroxyl group behaves as a standard primary aliphatic alcohol (e.g., 1-propanol).

-

Acidic pKa: ~16–18 (Non-ionizable in water).[2]

-

Implication: Do not run aqueous potentiometric titrations. The compound will precipitate before any ionization is observed.

Figure 1: Structural logic demonstrating why the Cl and CF3 groups fail to acidify the distal hydroxyl group.

Deep Dive: Lipophilicity (logP)

With a predicted logP of 3.28 , this molecule is classified as highly lipophilic . This value is the primary driver for its ADME behavior and handling requirements.

Solubility & Partitioning

-

LogP > 3: Indicates the molecule prefers octanol over water by a factor of >1000:1.

-

Consequence: In aqueous buffers used for biological assays, the compound will likely aggregate or bind non-specifically to plastics (tips, plates) if concentrations exceed 10–50 µM.

Experimental Determination Strategy

For compounds with logP > 3, the traditional "Shake-Flask" method is prone to emulsion errors and phase separation difficulties. Reversed-Phase HPLC (RP-HPLC) is the industry standard for this lipophilicity range.

Experimental Protocols

Protocol A: High-Throughput logP Determination (HPLC Method)

Use this method to experimentally validate the predicted logP.

Principle: The retention time (

Reagents:

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (buffer).

-

Mobile Phase B: Methanol (HPLC Grade).

-

Column: Agilent Zorbax Eclipse XDB-C18 (or equivalent), 4.6 x 150 mm, 5 µm.

-

Standards: Benzyl alcohol (1.1), Acetophenone (1.58), Benzene (2.13), Toluene (2.73), Naphthalene (3.3), Phenanthrene (4.46).

Workflow:

-

Preparation: Dissolve 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol in Methanol to 1 mg/mL.

-

Calibration: Inject the standard mixture (isocratic mode, 60% MeOH / 40% Buffer). Record capacity factors (

).-

Formula:

(where

-

-

Measurement: Inject the target sample under identical conditions.

-

Calculation: Plot

vs. Literature logP of standards. Interpolate the sample's logP.

Acceptance Criteria:

- of calibration curve > 0.98.

-

Retention time of target must fall within the bracket of standards.

Protocol B: Handling & Storage (Based on Physicochemical Profile)

Due to high logP and lack of ionization.

-

Stock Solutions: Prepare in 100% DMSO or Ethanol . Do not attempt aqueous stocks.

-

Dilution: When diluting into assay media, ensure final organic solvent concentration is 0.5–1.0% to prevent precipitation.

-

Vessels: Use glass vials or low-binding polypropylene to minimize loss due to hydrophobic adsorption.

Figure 2: Decision tree for selecting the appropriate lipophilicity determination method.

Implications for Drug Development[8]

-

Synthesis: As an intermediate for Siponimod, this alcohol is often converted to an aldehyde or bromide. Its neutrality simplifies workups—it can be extracted into organic solvents (DCM, EtOAc) from neutral or acidic aqueous washes without pH adjustment.

-

Purification: High lipophilicity makes it ideal for normal-phase flash chromatography (Hexane/EtOAc gradients).

-

Bioavailability: If used as a fragment, the high logP suggests good passive permeability but high metabolic clearance risk (CYP450 oxidation of the alkyl chain).

References

-

PubChem. (2024). Compound Summary: 3-[4-(Trifluoromethyl)phenyl]propanal (Analog).[3] National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. Retrieved from [Link]

-

FDA. (2019). Mayzent (Siponimod) Prescribing Information. Retrieved from [Link]

-

Guide to Pharmacology. (2024). Siponimod Ligand Page. IUPHAR/BPS. Retrieved from [Link]

Sources

metabolic stability of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol structure

An In-Depth Technical Guide to the Metabolic Stability of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the metabolic stability of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol. Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1] This document delineates the predicted metabolic pathways of the title compound based on its chemical structure, provides detailed, field-proven protocols for its in vitro assessment using various subcellular fractions, and outlines advanced analytical techniques for metabolite identification. The guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies required for a robust evaluation of this compound's metabolic fate.

Introduction: The Imperative of Metabolic Stability

In drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic (PK) profile. A compound's susceptibility to biotransformation, or its metabolic stability, is a cornerstone of its PK properties.[2] Compounds that are rapidly metabolized often exhibit poor oral bioavailability due to extensive first-pass metabolism in the gut and liver, leading to rapid clearance from the body. This necessitates higher or more frequent dosing, which can increase the risk of toxicity and reduce patient compliance.

Early in vitro assessment of metabolic stability allows for the identification and elimination of candidates with unfavorable metabolic properties, saving significant time and resources.[1] This guide focuses on 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol, a molecule featuring several key structural motifs relevant to drug metabolism. By understanding its metabolic liabilities, researchers can make informed decisions, whether it involves advancing the compound, prioritizing analogs, or implementing specific structural modifications to enhance stability.

Structural Analysis and Predicted Metabolic Vulnerabilities

The metabolic fate of a xenobiotic is intrinsically linked to its chemical structure. An analysis of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol reveals several potential "hotspots" for metabolic activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClF₃O | [3] |

| Molecular Weight | 238.63 g/mol | [3] |

| logP (Predicted) | 3.28 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 3 | [3] |

Caption: Table 1. Physicochemical Properties of 3-(4-Chloro-3-trifluoromethyl-phenyl)-propan-1-ol.

The primary sites susceptible to metabolic transformation are:

-

Primary Alcohol: The propan-1-ol moiety is a prime target for both Phase I and Phase II metabolism.

-

Phase I Oxidation: Alcohol dehydrogenase (ADH) and Cytochrome P450 (CYP) enzymes can oxidize the primary alcohol to its corresponding aldehyde (3-(4-chloro-3-(trifluoromethyl)phenyl)propanal) and subsequently to a carboxylic acid.

-

Phase II Glucuronidation: UDP-glucuronosyltransferases (UGTs) can directly conjugate glucuronic acid to the hydroxyl group, forming a polar O-glucuronide that is readily excreted.[4][5] This is often a major clearance pathway for compounds containing primary and secondary alcohols.[6]

-

-

Aromatic Ring: The substituted phenyl ring is susceptible to CYP-mediated oxidation to form phenolic metabolites.[7][8] However, the electronic properties of the substituents—the electron-withdrawing chloro and trifluoromethyl groups—are expected to deactivate the ring towards electrophilic attack by CYP enzymes, thereby reducing the rate of aromatic hydroxylation.

-